molecular formula C8H8Cl2FNO2 B1292677 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride CAS No. 1135916-92-5

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride

Cat. No. B1292677
M. Wt: 240.06 g/mol
InChI Key: OCAODCXJDZSULF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved using p-Methylaniline and chloroacetic chloride as starting materials, resulting in an overall yield of 66% . This suggests that a similar approach could potentially be applied to synthesize 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride, with modifications to the starting materials and reaction conditions to accommodate the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the stereochemical structure of compounds. For example, the structure of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was unambiguously determined using this method . Similarly, the crystal structure of 4-amino-3-fluorophenylboronic acid was measured, providing insights into the arrangement of the atoms and the geometry of the molecule . These studies highlight the importance of X-ray crystallography in confirming the molecular structure of fluorinated aromatic compounds, which would be relevant for analyzing the structure of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride.

Chemical Reactions Analysis

The papers describe various chemical reactions that are pertinent to the synthesis and modification of fluorinated aromatic compounds. For instance, the lithium-bromine exchange reaction followed by the addition of trimethyl borate is used in the synthesis of boronic acid derivatives . These reactions are crucial for introducing different functional groups and constructing complex molecules. The chemical reactivity of such compounds can be further explored using theoretical calculations and molecular docking studies, as demonstrated for 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and MS data . These techniques provide detailed information about the functional groups present and the electronic environment of the atoms within the molecule. Theoretical studies, such as DFT calculations, can complement experimental observations by predicting vibrational frequencies and chemical shifts in NMR spectra . Additionally, the pKa value of boronic acids, as measured for amino-3-fluorophenyl boronic acid, is an important chemical property that influences the reactivity and stability of the compound .

Scientific Research Applications

Chemical Synthesis and Structural Properties

Research on related compounds emphasizes the importance of synthetic methodologies in understanding the structural properties of chloro- and fluoro-substituted phenylacetic acids. For instance, the synthesis of novel substituted thiazolidin-4-ones, which involves reactions with chloral and substituted anilines, demonstrates the versatility of chloro- and fluoro-substituted compounds in synthesizing structurally diverse molecules with potential biological activities (Issac & Tierney, 1996). Such methodologies could be applicable to the synthesis and exploration of the compound’s derivatives, providing a basis for discovering novel therapeutic agents or materials with unique properties.

Role in Environmental and Industrial Processes

Studies on organic acids, including those with chloro and fluoro substituents, have highlighted their roles in environmental and industrial processes. For example, the use of organic acids in acidizing operations for carbonate and sandstone formations indicates the potential of such compounds in enhancing oil and gas recovery while minimizing environmental impact (Alhamad et al., 2020). This suggests that the compound, due to its structural features, might find applications in environmental remediation or as an industrial catalyst, given its potential for interaction with mineral surfaces and organic contaminants.

Antimicrobial and Disinfectant Applications

Research on peracetic acid, a compound known for its strong disinfectant properties, offers insights into the potential applications of similarly structured compounds as antimicrobials or disinfectants. Peracetic acid's effectiveness across a broad spectrum of microorganisms, coupled with its environmental safety profile, suggests that chloro- and fluoro-substituted phenylacetic acids could similarly be investigated for their antimicrobial efficacy and suitability as disinfectants in various settings, including healthcare and water treatment (Kitis, 2004).

Pharmacological and Biomedical Research

The exploration of fluorinated compounds in protein design demonstrates the unique properties that fluorine imparts, such as enhanced stability and specificity in biological interactions. This underscores the potential of fluorinated phenylacetic acids in developing novel therapeutics or biomaterials with improved performance and selectivity (Buer & Marsh, 2012). Given the compound's fluorinated moiety, it may contribute to research in drug development or biomaterials engineering, where stability and specificity are critical factors.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(4-chloro-3-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAODCXJDZSULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride

CAS RN

1135916-92-5
Record name 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride
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